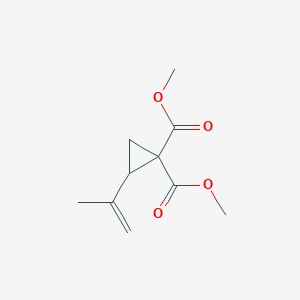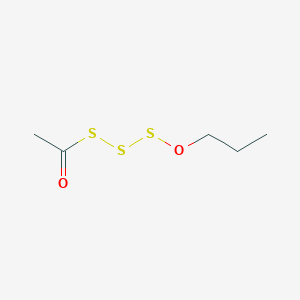
3,3'-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound consists of a hexane backbone with two thiazolidinone rings attached via imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of hexane-1,6-diamine with 2-imino-1,3-thiazolidin-4-one. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The thiazolidinone rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with molecular targets through its reactive thiazolidinone rings. These rings can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The hexane backbone provides structural stability, while the imino groups enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- 3,3’-(Hexane-1,6-diyl)bis(2-amino-1,3-thiazolidin-4-one)
- 3,3’-(Hexane-1,6-diyl)bis(2-oxo-1,3-thiazolidin-4-one)
Uniqueness
3,3’-(Hexane-1,6-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its imino groups, which confer distinct reactivity compared to similar compounds with amino or oxo groups. This reactivity makes it particularly useful in applications requiring covalent modifications of biomolecules.
Eigenschaften
CAS-Nummer |
61531-80-4 |
|---|---|
Molekularformel |
C12H18N4O2S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-imino-3-[6-(2-imino-4-oxo-1,3-thiazolidin-3-yl)hexyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N4O2S2/c13-11-15(9(17)7-19-11)5-3-1-2-4-6-16-10(18)8-20-12(16)14/h13-14H,1-8H2 |
InChI-Schlüssel |
UCSUBAYMOXERNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=N)S1)CCCCCCN2C(=O)CSC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)
![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
![2-[4-(Methanesulfonyl)-2,6-dinitrophenyl]-1,1-dimethylhydrazine](/img/structure/B14582694.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)



